molecular formula C13H16N2OS B15122165 (1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol

(1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol

Katalognummer: B15122165
Molekulargewicht: 248.35 g/mol
InChI-Schlüssel: JKJFIBSATZEECY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol is a heterocyclic compound that features a thieno[3,2-b]pyridine ring fused to a piperidine ring, with a methanol group attached to the piperidine. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol typically involves the following steps:

    Formation of Thieno[3,2-b]pyridine Ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Attachment of Methanol Group:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Various substitution reactions can occur on the thieno[3,2-b]pyridine ring or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

(1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

    Thieno[3,2-b]pyridine Derivatives: These compounds share the thieno[3,2-b]pyridine core and exhibit similar biological activities.

    Piperidine Derivatives: Compounds with a piperidine ring are widely studied for their pharmacological properties.

Uniqueness: (1-{Thieno[3,2-b]pyridin-7-yl}piperidin-4-yl)methanol is unique due to the combination of the thieno[3,2-b]pyridine and piperidine rings, along with the methanol group

Eigenschaften

Molekularformel

C13H16N2OS

Molekulargewicht

248.35 g/mol

IUPAC-Name

(1-thieno[3,2-b]pyridin-7-ylpiperidin-4-yl)methanol

InChI

InChI=1S/C13H16N2OS/c16-9-10-2-6-15(7-3-10)12-1-5-14-11-4-8-17-13(11)12/h1,4-5,8,10,16H,2-3,6-7,9H2

InChI-Schlüssel

JKJFIBSATZEECY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1CO)C2=C3C(=NC=C2)C=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.